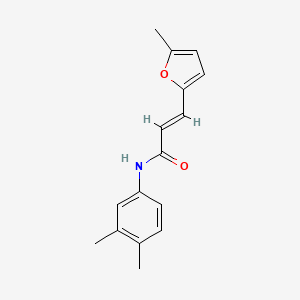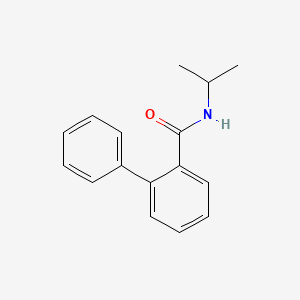
N-isopropyl-2-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-2-biphenylcarboxamide, also known as IBUPROFENAMIDE, is a chemical compound that belongs to the class of amides. It is a derivative of ibuprofen, which is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of pain, fever, and inflammation. IBUPROFENAMIDE has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.
Mécanisme D'action
The exact mechanism of action of N-isopropyl-2-biphenylcarboxamideDE is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, mediators of inflammation, pain, and fever. N-isopropyl-2-biphenylcarboxamideDE is thought to selectively inhibit COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that cause pain and inflammation.
Biochemical and Physiological Effects:
N-isopropyl-2-biphenylcarboxamideDE has been shown to have similar biochemical and physiological effects as ibuprofen. It reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever. N-isopropyl-2-biphenylcarboxamideDE has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. Moreover, N-isopropyl-2-biphenylcarboxamideDE has been shown to be well-tolerated and safe, with no significant adverse effects reported in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-isopropyl-2-biphenylcarboxamideDE has several advantages over ibuprofen for laboratory experiments. It has better pharmacokinetic properties, such as higher bioavailability and longer half-life, which may improve the accuracy and reproducibility of the results. Moreover, N-isopropyl-2-biphenylcarboxamideDE is less prone to degradation and has better solubility in water, which may facilitate its use in various experimental setups. However, N-isopropyl-2-biphenylcarboxamideDE also has some limitations, such as its higher cost compared to ibuprofen and the limited availability of commercial sources.
Orientations Futures
N-isopropyl-2-biphenylcarboxamideDE has several potential future directions for research. One direction is to investigate its efficacy and safety in human clinical trials for the treatment of various inflammatory conditions, such as arthritis, osteoarthritis, and rheumatoid arthritis. Another direction is to explore its potential applications in other fields, such as cancer research, where it may have anti-tumor effects. Moreover, N-isopropyl-2-biphenylcarboxamideDE can be used as a lead compound for the development of new NSAIDs with improved efficacy and safety profiles. Finally, the synthesis of N-isopropyl-2-biphenylcarboxamideDE can be optimized to improve its yield, purity, and cost-effectiveness.
Méthodes De Synthèse
The synthesis of N-isopropyl-2-biphenylcarboxamideDE involves the reaction of ibuprofen with isopropylamine in the presence of a suitable solvent and a catalyst. The reaction proceeds via the formation of an intermediate, which is then converted into the final product. The yield and purity of the product depend on the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
N-isopropyl-2-biphenylcarboxamideDE has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities, similar to ibuprofen. Moreover, N-isopropyl-2-biphenylcarboxamideDE has been found to possess better pharmacokinetic properties, such as higher bioavailability and longer half-life, than ibuprofen. These properties make N-isopropyl-2-biphenylcarboxamideDE a promising candidate for the development of new NSAIDs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
2-phenyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12(2)17-16(18)15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBJFXIPEFDCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

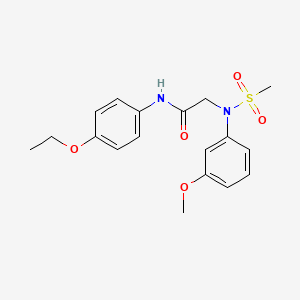
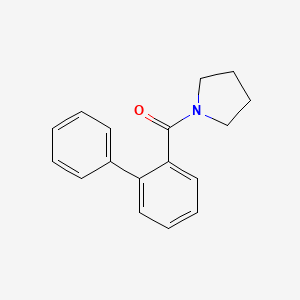
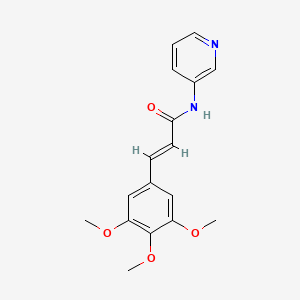
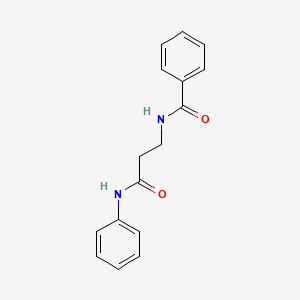

![2-[benzyl(3-fluorobenzyl)amino]ethanol](/img/structure/B5857427.png)
![N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5857449.png)

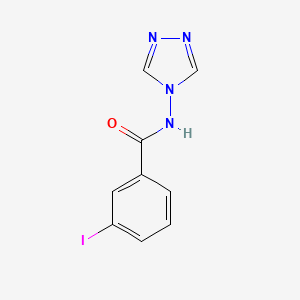

![N'-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B5857480.png)
![N'-{[1-(4-bromobenzyl)-1H-indol-3-yl]methylene}-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5857487.png)
![4-chlorobenzaldehyde [7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]hydrazone](/img/structure/B5857488.png)
